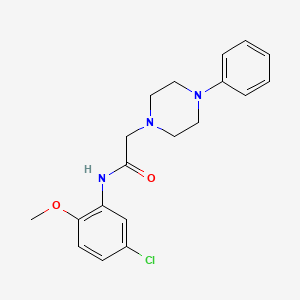![molecular formula C25H31N3O8S2 B11546548 1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11546548.png)
1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indolizine derivatives.
Preparation Methods
The synthesis of 1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Chemical Reactions Analysis
1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other functional groups.
Scientific Research Applications
1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE can be compared with other indolizine derivatives, such as:
3-benzoyl-1,2-bis(propane-1-sulfonyl)indolizine: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
Indolizine derivatives with different sulfonyl groups: These compounds may exhibit different reactivity and biological activities due to variations in the sulfonyl substituents.
Properties
Molecular Formula |
C25H31N3O8S2 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
1,2-bis(propylsulfonyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]indolizine-3-carboxamide |
InChI |
InChI=1S/C25H31N3O8S2/c1-6-12-37(30,31)23-18-10-8-9-11-28(18)21(24(23)38(32,33)13-7-2)25(29)27-26-16-17-14-19(34-3)22(36-5)20(15-17)35-4/h8-11,14-16H,6-7,12-13H2,1-5H3,(H,27,29)/b26-16+ |
InChI Key |
NUNSRQSEJXDQAG-WGOQTCKBSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11546481.png)
![2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11546487.png)
![(4Z,4'Z)-4,4'-{(4-hydroxybenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11546489.png)
![4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11546493.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546498.png)
![N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11546509.png)
![4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546511.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11546518.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11546529.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11546530.png)
![4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B11546534.png)

![4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B11546541.png)
